molecular formula C22H21N3O3S B1667374 ANA-12 CAS No. 219766-25-3

ANA-12

Cat. No.: B1667374
CAS No.: 219766-25-3
M. Wt: 407.5 g/mol
InChI Key: TUSCYCAIGRVBMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ANA-12 is a selective, small-molecule non-competitive antagonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuron survival and differentiation, synaptic strengthening, and the plasticity underlying learning and memory .

Mode of Action

This compound binds to the extracellular low-affinity site of TrkB with a Kd value of 12 μM and to the high-affinity site with a Kd value of 10 nM . It effectively inhibits BDNF-induced neurite outgrowth in TrkB-expressing cells . By blocking the neurotrophic actions of BDNF, this compound prevents the activation of TrkB without compromising neuron survival .

Biochemical Pathways

The blockade of BDNF signaling by this compound affects several biochemical pathways. For instance, it has been found to alleviate methamphetamine-induced depression-like behavior, behavioral sensitization, and nucleus accumbens neuroplasticity changes . It also blocks the cognitive-enhancing effects of environmental enrichment and calorie restriction in rodents, which are mediated by BDNF signaling through TrkB in the hippocampus .

Pharmacokinetics

This compound crosses the blood-brain-barrier and exerts central TrkB blockade . It produces effects as early as 30 minutes (~400 nM) and as long as 6 hours (~10 nM) following intraperitoneal injection in mice . .

Result of Action

This compound produces rapid antidepressant and anxiolytic-like effects in animal models . These effects have been elucidated to be mediated by the blockade of BDNF signaling in the nucleus accumbens . It also blocks hippocampal neurogenesis induced by physical exercise in rodents .

Biochemical Analysis

Biochemical Properties

ANA-12 interacts with TrkB, a protein that is crucial for the survival and function of neurons . By binding to TrkB, this compound inhibits the neurotrophic actions of BDNF without compromising neuron survival . This interaction is non-competitive, meaning this compound binds to a site on TrkB that is different from the active site where BDNF binds .

Cellular Effects

This compound has been shown to produce rapid antidepressant and anxiolytic-like effects in animal models . These effects are thought to be mediated by the blockade of BDNF signaling in the nucleus accumbens, a region of the brain involved in reward and motivation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TrkB, thereby blocking the actions of BDNF . This blockade inhibits the activation of TrkB and downstream signaling pathways, which can influence various cellular processes, including cell survival, differentiation, and synaptic plasticity .

Temporal Effects in Laboratory Settings

Following intraperitoneal injection in mice, this compound exerts central TrkB blockade, producing effects as early as 30 minutes and as long as 6 hours . This suggests that this compound has a relatively rapid onset and a duration of action that lasts several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage . For instance, a single dose of this compound can produce rapid antidepressant effects in the social defeat stress model of depression . The duration of these effects can vary, with some studies suggesting that the antidepressant effects of this compound may not be as long-lasting as those of other treatments .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier, suggesting that it is able to reach the central nervous system following systemic administration .

Properties

IUPAC Name

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCYCAIGRVBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045818
Record name ANA 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219766-25-3
Record name N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219766-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ANA-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANA 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219766-25-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANA-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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